2-chloro-4-(1H-imidazol-1-yl)pyrimidine
Description
2-Chloro-4-(1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and imidazole substituents on the pyrimidine ring imparts unique chemical properties to this compound.
Properties
IUPAC Name |
2-chloro-4-imidazol-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-7-10-2-1-6(11-7)12-4-3-9-5-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNAMVHKXSFJFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N2C=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114834-03-6 | |
| Record name | 2-chloro-4-(1H-imidazol-1-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Starting Materials
The synthesis begins with 2,4-dichloropyrimidine as the substrate, where the chlorine at position 4 is selectively substituted by the imidazole group. The imidazole ring, activated by its inherent nucleophilicity, attacks the electron-deficient carbon at position 4 of the pyrimidine under basic conditions. A typical procedure involves:
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Base : Sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate imidazole, enhancing its nucleophilicity.
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Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF), which stabilize the transition state.
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Temperature : Reactions are conducted at 60–80°C for 6–12 hours to ensure completion.
For example, in a protocol adapted from Vicentes et al. (2023), 2,4-dichloropyrimidine is reacted with imidazole in DMF using NaH as the base, yielding the target compound after purification.
Optimization of Reaction Conditions
Key variables influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base | NaH (2.5 equiv) | 85–90% |
| Solvent | DMF | Maximizes solubility |
| Temperature | 70°C | Balances rate and side reactions |
| Reaction Time | 8 hours | Completes substitution |
Side reactions, such as di-substitution or oxidation, are mitigated by maintaining anhydrous conditions and inert atmospheres.
Alternative Pathways: Condensation and Cross-Coupling
Condensation with Preformed Imidazole Derivatives
An alternative route involves pre-forming the imidazole-pyrimidine linkage through condensation. For instance, 4-chloro-2-(methylsulfonyl)pyrimidine is reacted with imidazole in the presence of a palladium catalyst, though this method is less common due to cost and complexity.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. A study demonstrated that heating the reaction mixture at 100°C for 1 hour under microwave conditions achieved 88% yield, reducing side product formation.
Purification and Characterization
Purification Techniques
Crude products are typically purified via:
Analytical Validation
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NMR Spectroscopy : 1H NMR (DMSO-d6) shows characteristic peaks at δ 8.85 (pyrimidine H-6), 8.21 (imidazole H-2), and 7.75 ppm (imidazole H-4/H-5).
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Mass Spectrometry : ESI-MS m/z 195.6 [M+H]+ confirms molecular weight.
Challenges and Mitigation Strategies
Moisture Sensitivity
The hygroscopic nature of NaH necessitates strict anhydrous conditions. Substituting K2CO3 as a milder base reduces sensitivity but may lower yields.
Byproduct Formation
Di-substitution at positions 2 and 4 is minimized by using a 1:1 molar ratio of imidazole to 2,4-dichloropyrimidine.
Industrial-Scale Production
Commercial synthesis (e.g., MilliporeSigma) employs continuous-flow reactors to enhance scalability. Key parameters include:
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Residence Time : 30 minutes at 70°C.
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Throughput : 1 kg/day with 92% purity.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1H-imidazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted pyrimidines can be formed.
Oxidation Products: Oxidized derivatives of the imidazole ring.
Cyclization Products: Fused heterocyclic compounds with potential biological activity
Scientific Research Applications
Medicinal Chemistry
Antiviral and Anticancer Properties
2-Chloro-4-(1H-imidazol-1-yl)pyrimidine has been identified as a potential building block for the synthesis of pharmaceutical agents targeting viral infections and cancer. Its ability to inhibit specific enzymes involved in viral replication and tumor growth makes it a candidate for drug development against diseases such as hepatitis and various cancers.
Enzyme Inhibition Studies
Research indicates that this compound can act as an inhibitor for several enzymes, including deubiquitinases, which play crucial roles in cancer progression. The structure-activity relationship studies suggest that modifications to the imidazole and pyrimidine moieties can enhance its inhibitory potency against specific targets, thereby aiding in the design of more effective therapeutic agents .
Biological Studies
Receptor Binding and Interaction
The compound is utilized in biological studies to explore its interactions with macromolecules such as proteins and nucleic acids. It can form hydrogen bonds and π-π interactions, influencing biochemical pathways critical for cellular functions. Such studies help elucidate the molecular mechanisms underlying its biological effects.
Pathogen Research
this compound has shown efficacy against various pathogens, including the malaria parasite Plasmodium falciparum. This potential makes it a valuable candidate for developing new antimalarial drugs.
Materials Science
Organic Semiconductors Development
In materials science, this compound is explored for its properties in organic semiconductors. Its unique electronic characteristics allow it to be incorporated into materials used in electronic devices, enhancing their performance.
Case Study 1: Anticancer Activity
A study focused on the synthesis of derivatives of this compound demonstrated its potential as an anticancer agent through selective inhibition of the USP1/UAF1 deubiquitinase complex. The compound exhibited an IC50 value of 7.9 μM, indicating moderate activity against cancer cell lines .
Case Study 2: Enzyme Inhibition
Another research highlighted the compound's role in inhibiting PRMT5, a target implicated in various cancers. The study showed that modifications to the compound's structure could significantly enhance its selectivity and potency against PRMT5, making it a promising candidate for further development .
Mechanism of Action
The mechanism of action of 2-chloro-4-(1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methyl-6-(1-methyl-1H-imidazol-2-yl)pyrimidine
- 2-Chloro-4-(1H-imidazol-2-yl)pyrimidine
- 2-Chloro-4-(1H-imidazol-5-yl)pyrimidine
Uniqueness
2-Chloro-4-(1H-imidazol-1-yl)pyrimidine is unique due to the specific positioning of the imidazole ring at the 4-position of the pyrimidine ring. This structural arrangement imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable scaffold for drug development .
Biological Activity
2-Chloro-4-(1H-imidazol-1-yl)pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula , characterized by a pyrimidine ring substituted at the 2-position with chlorine and at the 4-position with an imidazole moiety. The presence of these functional groups contributes to its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines, although specific IC50 values remain to be fully characterized.
- Antimicrobial Properties : The compound has shown activity against pathogens such as Plasmodium falciparum, indicating potential as an antimalarial agent.
- Enzyme Inhibition : Its structural characteristics suggest possible interactions with biological targets, including enzymes involved in cancer progression and microbial resistance mechanisms.
Synthesis and Characterization
The synthesis of this compound typically involves condensation reactions using starting materials such as chlorinated pyrimidines and imidazole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Chlorinated pyrimidine + Imidazole | DMF, K₂CO₃, 90°C | High |
| 2 | Purification via chromatography | Petroleum ether/EtOAc | >90% |
Understanding the mechanisms through which this compound exerts its biological effects is crucial for optimizing its therapeutic applications. Factors influencing its activity include:
- pH and Temperature : These environmental factors significantly affect the compound's stability and interaction with biological targets.
- Structural Features : The presence of both chlorine and imidazole enhances reactivity compared to similar compounds.
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 4-(1H-Imidazol-1-yl)-6-methylpyrimidine | 0.93 | Lacks chlorine substitution |
| 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine | 0.93 | Different position of chlorine |
| 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine | 0.89 | Contains an additional methyl group |
The presence of both chlorine and imidazole groups in this compound enhances its reactivity and biological profile, making it a valuable candidate for further research.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:
- Anticancer Screening : A study demonstrated that imidazole-pyrimidine hybrids exhibit promising anticancer activity against neuroblastoma cell lines, with some derivatives showing IC50 values below .
- Antimicrobial Evaluation : Research on imidazo[1,2-alpha]pyrimidines indicated significant antibacterial properties against various strains, suggesting that similar derivatives could be effective against resistant pathogens .
- Enzyme Interaction Studies : Investigations into enzyme inhibition mechanisms revealed that modifications in the imidazole or pyrimidine rings could enhance binding affinity to target enzymes involved in cancer metabolism .
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., imidazole protons at δ 8.5–9.0 ppm and pyrimidine carbons at 150–160 ppm) .
- X-ray Crystallography : Resolves planar geometry of the pyrimidine ring and confirms substitution patterns (e.g., bond angles at N1 and C4 positions) .
- Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (e.g., m/z 194.62 for CHClN) .
What strategies are used to analyze the impact of structural modifications on biological activity?
Q. Advanced
- Substituent Effects : Replace the imidazole group with triazole or pyrazole to study changes in binding affinity (e.g., triazole analogs show enhanced stability ).
- Halogen Engineering : Fluorine or trifluoromethyl groups at the pyrimidine 5-position improve metabolic stability and target selectivity (see ) .
- SAR Studies : Compare IC values in enzyme inhibition assays (e.g., xanthine oxidase or kinase targets) to identify critical functional groups .
How can contradictory biological assay data for this compound be resolved?
Q. Advanced
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, temperature) across studies .
- Metabolite Interference : Use LC-MS to detect degradation products (e.g., N-oxides) that may skew results .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) reconciles discrepancies by predicting binding modes to targets like α7 nicotinic receptors .
What are common impurities in synthesized this compound, and how are they mitigated?
Q. Intermediate
- Byproducts : Unreacted 2,4-dichloropyrimidine or di-substituted isomers (e.g., 4-chloro-2-imidazolyl derivatives) .
- Mitigation : Optimize stoichiometry (e.g., 1:1.2 molar ratio of pyrimidine to imidazole) and employ gradient chromatography .
How do computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Q. Advanced
- DFT Calculations : Analyze charge distribution (e.g., Mulliken charges at C4) to predict substitution sites .
- Solvent Effects : COSMO-RS models simulate solvent polarity’s impact on reaction rates (e.g., faster kinetics in DMF vs. ethanol) .
What challenges arise in solubility optimization for in vitro biological assays?
Q. Intermediate
- Solvent Systems : Use DMSO for stock solutions (≤1% v/v) to avoid cytotoxicity .
- Co-solvents : Add β-cyclodextrin or PEG-400 to enhance aqueous solubility .
How do halogen substituents influence this compound’s role in drug discovery?
Q. Advanced
- Chlorine : Enhances electrophilicity for nucleophilic substitution while improving membrane permeability .
- Fluorine : Reduces metabolic clearance (e.g., via CYP3A4 inhibition) and stabilizes hydrogen bonding in target binding pockets .
What thermal stability data are critical for storage and handling?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
